molecular formula C14H20BrNO2 B2484992 tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate CAS No. 2137643-34-4

tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate

Cat. No.: B2484992
CAS No.: 2137643-34-4
M. Wt: 314.223
InChI Key: JJKCBPGIOOZDII-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate (CAS: 2137643-34-4) is a carbamate derivative with the molecular formula C₁₄H₂₀BrNO₂ and a molecular weight of 314.22 g/mol . It features a tert-butyl carbamate group linked via an ethyl chain to a 5-bromo-2-methylphenyl aromatic ring. This compound is widely utilized as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, particularly for developing kinase inhibitors and receptor modulators . Its structural flexibility allows for diverse functionalization, making it a valuable intermediate in synthetic organic chemistry.

Properties

IUPAC Name

tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2/c1-10-5-6-12(15)9-11(10)7-8-16-13(17)18-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKCBPGIOOZDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(5-Bromo-2-methylphenyl)ethylamine

The amine precursor is typically synthesized via bromination of 2-methylphenethyl derivatives. In one protocol, 2-methylphenethyl alcohol undergoes bromination using N-bromosuccinimide (NBS) in carbon tetrachloride under photolytic conditions, yielding 2-(5-bromo-2-methylphenyl)ethyl bromide. Subsequent amination with aqueous ethylamine in tetrahydrofuran (THF) at −10°C produces 2-(5-bromo-2-methylphenyl)ethylamine. This step achieves a 96% yield after extraction with ethyl acetate and concentration.

Boc Protection of the Amine

The amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions include:

  • Molar ratio : 1:1.2 (amine:Boc anhydride)
  • Temperature : 0°C to room temperature
  • Reaction time : 2–4 hours

Workup involves washing with 5% ammonium chloride and brine, followed by drying over sodium sulfate. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate in 89–92% purity.

Direct Boc Protection of Preformed Amines

Reaction Conditions and Optimization

A one-pot method avoids isolating the amine intermediate. 2-(5-Bromo-2-methylphenyl)ethylamine is generated in situ via Hofmann degradation of a primary amide. Boc protection is then performed using Boc anhydride in THF with 4-dimethylaminopyridine (DMAP) as a catalyst. Key parameters:

  • Solvent : THF or DCM
  • Catalyst : 0.1 equiv DMAP
  • Yield : 85–88%

Comparative Analysis of Bases

Base selection significantly impacts yield:

Base Solvent Temperature Yield (%)
Triethylamine DCM 0°C 78
Sodium hydride THF RT 82
DMAP THF RT 88

DMAP enhances reactivity by stabilizing the intermediate carbamic acid.

Multi-Step Synthesis from Halogenated Precursors

Halogenation and Functionalization

A patent route begins with bromination of tert-butyl N-[2-(2-methylphenyl)ethyl]carbamate using bromine in acetic acid. Regioselective bromination at the 5-position is achieved by controlling the stoichiometry (1.05 equiv Br₂) and temperature (5°C). The product is isolated in 76% yield after recrystallization from ethanol.

Boron-Trifluoride-Mediated Protection

In an alternative approach, the amine is generated via reduction of a nitrile intermediate. 2-(5-Bromo-2-methylphenyl)acetonitrile is reduced with borane-THF complex, followed by Boc protection using Boc anhydride and boron trifluoride etherate. This method affords a 91% yield but requires strict anhydrous conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H, ArH), 7.12 (s, 1H, ArH), 4.85 (br s, 1H, NH), 3.34 (q, J = 6.8 Hz, 2H, CH₂N), 2.75 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.34 (s, 3H, CH₃), 1.42 (s, 9H, C(CH₃)₃).
  • MS (ESI+) : m/z 314.1 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water = 70:30) shows 98.5% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Solvent Recycling

Dichloromethane is recovered via distillation (bp 40°C) with >95% efficiency.

Waste Management

Brominated byproducts are treated with sodium thiosulfate to neutralize residual bromine before disposal.

Challenges and Optimization Opportunities

Regioselectivity in Bromination

Unwanted 3-bromo isomers (8–12%) form due to radical side reactions. Adding radical inhibitors like 2,6-di-tert-butyl-4-methylphenol reduces isomer formation to <3%.

Boc Deprotection Risks

Acidic workup conditions (e.g., HCl) can prematurely remove the Boc group. Neutral pH buffers (pH 7–8) during extraction mitigate this issue.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives such as phenols or quinones.

    Reduction Products: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

Overview

Tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate is a compound belonging to the class of indole derivatives, which are significant in various fields of scientific research including medicinal chemistry, biology, and material science. This article provides a detailed examination of its applications, synthesizing insights from diverse sources.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly in:

The biological mechanisms through which this compound exerts its effects are under investigation. Possible interactions include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes or receptors that play roles in disease processes.
  • Cellular Pathways: Understanding its influence on cellular pathways could yield insights into its therapeutic potential.

Material Science

In industrial applications, this compound can serve as an intermediate in the synthesis of more complex materials. Its unique chemical structure allows it to be utilized in developing new chemical processes and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
tert-Butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate 5-Bromo-2-methylphenyl C₁₄H₂₀BrNO₂ 314.22 Reference compound with bromine and methyl groups enhancing lipophilicity.
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Chloro-2-oxo-benzimidazole C₁₄H₁₆ClN₃O₃ 309.75 Chlorine and benzimidazolone ring increase hydrogen-bonding capacity and polarity. LCMS: [M-Boc+H]⁺ = 212.
Tert-butyl N-(5-bromo-6-chloropyridin-2-yl)carbamate 5-Bromo-6-chloropyridine C₁₀H₁₂BrClN₂O₂ 314.58 Pyridine ring introduces electron-withdrawing effects; bromine and chlorine enhance electrophilicity.
tert-Butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate 5-Bromothiophene + cyclopropane C₁₂H₁₅BrN₂O₂S 345.23 Thiophene and cyclopropane alter steric bulk and π-conjugation.
tert-Butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate Furan-2-yl + ketone C₁₁H₁₅NO₄ 225.24 Furan and ketone groups reduce aromaticity and increase polarity.

Key Observations :

  • Electron-Withdrawing Groups : Bromine and chlorine substituents (e.g., in ) enhance reactivity in nucleophilic aromatic substitution compared to methyl groups in the target compound.
  • Heterocyclic vs. Benzene Rings : Pyridine and thiophene rings introduce distinct electronic profiles, affecting binding affinity in biological targets. For example, thiophene’s sulfur atom can participate in hydrophobic interactions.

Physicochemical Properties

  • Lipophilicity : The bromine and methyl groups in the target compound increase logP compared to chloro or furan derivatives, enhancing membrane permeability .
  • Solubility : Polar substituents (e.g., benzimidazolone in ) improve aqueous solubility, whereas thiophene and pyridine analogs exhibit moderate solubility in organic solvents.
  • Stability : The tert-butyl group provides steric protection to the carbamate, enhancing stability under acidic conditions compared to less bulky analogs.

Biological Activity

Overview

Tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate is a compound belonging to the class of carbamates, which are known for their diverse biological activities. This compound is particularly noteworthy due to its potential applications in medicinal chemistry, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21BrN2O2
  • Molecular Weight : 353.26 g/mol

The biological activity of this compound is thought to involve interactions with specific biological targets, such as enzymes and receptors. The indole core structure may play a significant role in its pharmacological effects, particularly in modulating signaling pathways relevant to cancer and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated that indole derivatives can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects.

Anticancer Properties

Indole-based compounds have been extensively studied for their anticancer potential. For instance, compounds targeting the Akt signaling pathway have shown promising results in preclinical studies against non-small cell lung cancer (NSCLC). The mechanism often involves the induction of apoptosis through the activation of pro-apoptotic proteins like Bax and caspases while inhibiting anti-apoptotic factors like Bcl-2 .

Case Studies and Research Findings

  • Antitumor Activity :
    • A study evaluated a series of indole derivatives, including those with structural similarities to this compound. The results indicated that these compounds exhibited IC50 values ranging from submicromolar to micromolar against various cancer cell lines, demonstrating their potential as anticancer agents .
  • Mechanistic Insights :
    • Another investigation into the mechanism of action revealed that certain indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that this compound may exert similar effects, warranting further exploration .

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
MechanismDisruption of microtubule dynamics

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